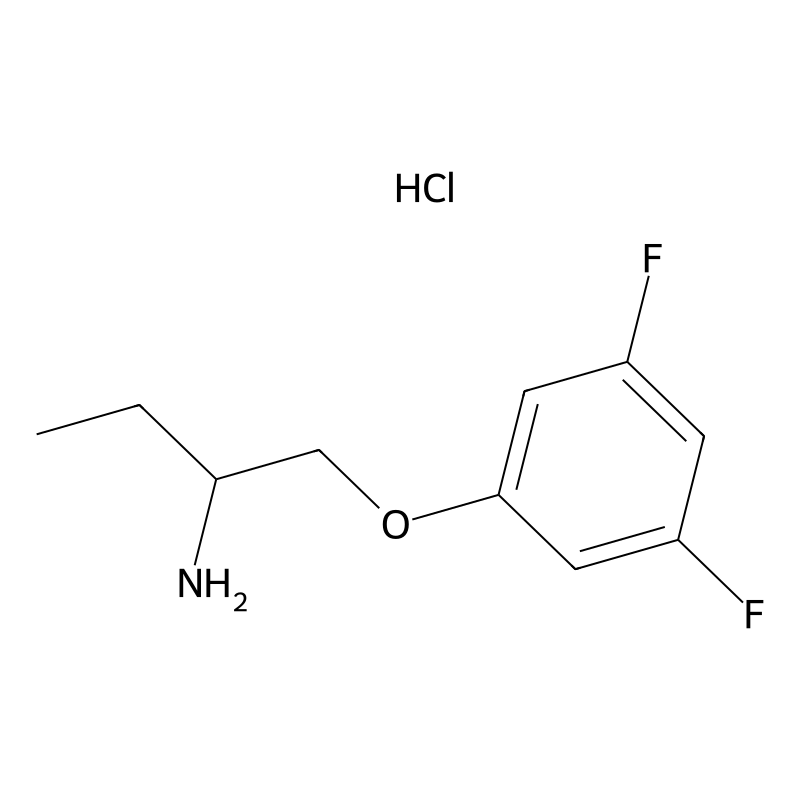

1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biocatalytic Reductive Amination

Scientific Field: Biocatalysis

Methods of Application: The study used wild-type AmDHs for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes.

Biological Potential of Indole Derivatives

Scientific Field: Pharmaceutical Sciences

Methods of Application: Various scaffolds of indole have been synthesized for screening different pharmacological activities.

1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2NO and a molecular weight of 237.67 g/mol. It features a butan-2-amine backbone substituted with a 3,5-difluorophenoxy group, indicating the presence of two fluorine atoms on the phenyl ring. This compound is primarily identified by its CAS number 1864015-97-3 and is utilized in various research applications due to its unique structural properties and potential biological activities .

The chemical behavior of 1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride can be explored through various reactions typical of amines and phenolic compounds. Key reactions include:

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Acid-Base Reactions: As a hydrochloride salt, it can readily react with bases to regenerate the free amine.

- Formation of Derivatives: The difluorophenoxy group may engage in electrophilic aromatic substitution, allowing for further functionalization.

These reactions are essential for synthesizing derivatives that may possess enhanced biological or chemical properties.

- Neurotransmitter Modulation: Compounds with amine functionalities are commonly studied for their roles in modulating neurotransmitter systems, which could suggest possible applications in treating neurological disorders.

- Antimicrobial Properties: Similar phenolic compounds have shown antimicrobial activity, indicating that this compound might also possess such properties.

Further empirical studies are necessary to elucidate its specific biological effects.

Synthesis of 1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride can be achieved through several methods:

- Starting Materials: The synthesis typically begins with commercially available 3,5-difluorophenol and butan-2-amine.

- Reagents: Common reagents include coupling agents such as diethylcarbodiimide or other activating agents to facilitate the formation of the ether bond between the butan-2-amine and the phenolic compound.

- Reaction Conditions: The reaction may require specific conditions such as temperature control and solvent choice (e.g., dichloromethane or dimethylformamide) to optimize yield and purity.

The final product is often isolated as a hydrochloride salt to enhance solubility and stability.

1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride has several potential applications:

- Pharmaceutical Research: Its unique structure makes it a candidate for drug development targeting various diseases.

- Chemical Research: Used as an intermediate in organic synthesis for producing more complex molecules.

- Biological Studies: Investigated for its potential roles in biochemical pathways or as a tool compound in pharmacological studies.

Interaction studies involving 1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride focus on its binding affinities and effects on biological targets. These studies typically assess:

- Receptor Binding: Understanding how this compound interacts with neurotransmitter receptors can provide insights into its pharmacological potential.

- Metabolic Pathways: Investigating how it is metabolized in biological systems could reveal its efficacy and safety profile.

Such studies are crucial for determining the viability of this compound as a therapeutic agent.

Several compounds share structural similarities with 1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Fluorophenoxy)butan-2-amine hydrochloride | C10H13ClFNO | Contains one fluorine atom on the phenyl ring |

| 1-(4-Fluorophenoxy)butan-2-amine hydrochloride | C10H13ClFNO | Substituted at the para position |

| 1-(3-Chlorophenoxy)butan-2-amine hydrochloride | C10H13ClClNO | Contains chlorine instead of fluorine |

Uniqueness

The unique aspect of 1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride lies in its specific substitution pattern (the presence of two fluorine atoms at the 3 and 5 positions), which may confer distinct electronic properties and biological activities compared to similar compounds. This makes it an interesting subject for further research in medicinal chemistry and pharmacology.

The synthesis of 1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride involves several established reaction pathways that have been extensively studied for phenoxyalkylamine derivatives. The most prominent synthetic routes include nucleophilic substitution reactions, Williamson ether synthesis, and reductive amination methodologies [1] [2] [3].

Nucleophilic Substitution Approach

The primary synthetic pathway involves nucleophilic substitution of halogenated phenol derivatives with alkylamine precursors. This method typically employs 3,5-difluorophenol as the starting material, which undergoes alkylation with appropriate butan-2-amine derivatives under basic conditions [4] [5]. The reaction proceeds via an SN2 mechanism, where the phenoxide anion attacks the electrophilic carbon center of the alkyl halide, forming the desired phenoxyalkylamine linkage [6] [7].

Typical reaction conditions involve temperatures ranging from 80-120°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with reaction times of 6-12 hours yielding 75-92% of the desired product [5]. The regioselectivity favors meta-substitution patterns due to the electron-withdrawing nature of fluorine atoms, which activate the aromatic ring toward nucleophilic attack [9] [10].

Williamson Ether Synthesis Route

An alternative approach utilizes the classical Williamson ether synthesis, where phenoxide salts react with alkyl bromides or chlorides to form the ether linkage [11] [12]. This method offers advantages in terms of established reaction protocols and high yields ranging from 80-95% [11] [13]. The reaction typically proceeds under milder conditions, from room temperature to reflux conditions, with reaction times of 2-8 hours [12].

Crown ethers or phase-transfer catalysts are often employed to enhance the nucleophilicity of the phenoxide anion and improve reaction rates [11]. The use of poly(ethylene glycol)-600 as a phase-transfer catalyst has shown particular effectiveness in tri-liquid-phase catalysis systems [11].

Reductive Amination Methodology

Reductive amination represents a highly efficient approach for constructing the amine functionality within phenoxyalkylamine structures [14] [3]. This pathway involves the condensation of carbonyl compounds with primary or secondary amines, followed by reduction to form the desired amine product [3]. The methodology offers excellent yields of 85-98% and provides opportunities for stereochemical control [14].

The reaction typically employs aldehydes or ketones as carbonyl components, with sodium borohydride or sodium cyanoborohydride as reducing agents [3]. Reaction conditions are generally mild, proceeding at room temperature to 60°C in alcoholic solvents over 1-4 hours [3].

Halogenation Strategies for Difluorophenoxy Derivatives

The introduction of fluorine atoms into phenoxyalkylamine structures requires specialized halogenation strategies that account for the unique properties of fluorine and its effects on reactivity patterns [16] [5] [17].

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution remains a fundamental approach for introducing fluorine atoms into aromatic systems [18] [19]. This method employs fluorinating agents such as elemental fluorine, N-fluorosuccinimide, or Selectfluor under controlled conditions [16] [18]. The reaction typically proceeds at temperatures ranging from 0-100°C with Lewis acid catalysts to enhance electrophilicity [18].

The regioselectivity follows classical aromatic substitution patterns, with ortho and para positions being favored for electron-rich substrates [19]. However, the presence of electron-withdrawing groups can direct substitution to meta positions [18] [19].

Nucleophilic Aromatic Substitution

For highly activated aromatic systems, nucleophilic aromatic substitution provides an efficient route for fluorine incorporation [4] [10]. This approach utilizes alkali metal fluorides such as potassium fluoride or cesium fluoride in polar solvents at elevated temperatures of 150-300°C [4] [20].

The reaction mechanism involves the formation of a Meisenheimer complex intermediate, followed by elimination of the leaving group [4]. The presence of multiple electron-withdrawing groups significantly enhances the reactivity toward nucleophilic attack [10].

Deoxyfluorination of Phenols

A particularly relevant methodology for difluorophenoxy derivatives is the direct deoxyfluorination of phenols using specialized fluorinating reagents [5]. This approach allows for the direct conversion of phenolic hydroxyl groups to fluoride substituents through ipso-substitution reactions [5].

The methodology employs reagents such as (diethylamino)sulfur trifluoride or more recent imidazolium-based fluorinating agents [5]. Reaction conditions typically involve temperatures of 80-150°C in aprotic solvents, yielding fluorinated products in 67-88% yields [5].

Metal-Catalyzed Halogenation

Modern synthetic approaches increasingly rely on metal-catalyzed halogenation reactions that offer enhanced selectivity and functional group compatibility [14] [21]. Palladium and copper-based catalytic systems have shown particular promise for selective fluorination reactions [14] [22].

These systems operate under milder conditions compared to traditional halogenation methods, typically at 80-150°C under inert atmosphere [14]. The catalyst systems provide high selectivity and functional group tolerance, making them suitable for complex molecular frameworks [14] [21].

Amine Functionalization and Hydrochloride Salt Formation

The formation of amine functionalities and their subsequent conversion to hydrochloride salts represents a critical aspect of phenoxyalkylamine synthesis, particularly for pharmaceutical applications where salt forms provide enhanced stability and solubility properties [23] [24] [3].

Direct Alkylation Strategies

Direct alkylation of primary amines with alkyl halides provides a straightforward approach to amine functionalization [3]. This method typically employs primary amines as nucleophiles that attack electrophilic alkyl halides under basic conditions [3]. The reaction proceeds via an SN2 mechanism with yields ranging from 70-85% .

Heat management becomes critical during scale-up due to the exothermic nature of the alkylation reaction [25]. Side reactions including over-alkylation and elimination can be minimized through careful control of reaction stoichiometry and temperature [3].

Reductive Amination Approaches

Reductive amination represents the most robust methodology for amine functionalization, offering high yields of 80-95% and excellent functional group compatibility [14] [3]. The process involves initial imine formation between carbonyl compounds and amines, followed by reduction to the corresponding amine [3].

The methodology provides opportunities for stereochemical control through the choice of reducing agents and reaction conditions [14]. Sodium borohydride and sodium cyanoborohydride are commonly employed reducing agents, with the latter offering enhanced selectivity for imine reduction over carbonyl reduction [3].

Biocatalytic Amination

Emerging biocatalytic approaches utilizing amine dehydrogenases and transaminases offer environmentally friendly alternatives for amine synthesis with excellent enantioselectivity exceeding 98% [14]. These enzymatic methods operate under mild conditions of 30-50°C in aqueous buffers at pH 7-9 [14].

The biocatalytic approach has demonstrated particular effectiveness for the synthesis of chiral amines, with turnover numbers reaching 1000-100000 mol product per mol enzyme [14]. However, enzyme stability and cofactor recycling remain challenges for industrial implementation [14].

Hydrochloride Salt Formation

The conversion of free amine bases to their corresponding hydrochloride salts is typically accomplished through treatment with hydrochloric acid in appropriate solvents [23] [3]. Several methodologies are employed depending on the scale and requirements of the synthesis [23].

Gas-phase hydrochloric acid bubbling into ethereal solutions of the free base represents the most common laboratory-scale approach [3]. This method provides high-purity hydrochloride salts with purities ranging from 95-99% [23] [3]. For larger scale operations, the addition of ethanolic hydrochloric acid solutions to the free base offers better process control and safety [3].

The hydrochloride salt formation significantly enhances the stability and handling properties of the amine compounds [23]. The salts typically exhibit improved crystallinity, reduced hygroscopicity, and enhanced solubility in polar solvents [23].

Catalytic Systems for Improved Yield and Selectivity

The development of efficient catalytic systems represents a cornerstone of modern synthetic methodology for phenoxyalkylamine synthesis, offering enhanced yields, selectivity, and process economics [14] [22] [27].

Palladium-Based Catalytic Systems

Palladium complexes have emerged as highly effective catalysts for cross-coupling reactions involved in phenoxyalkylamine synthesis [14] [22] [28]. These systems typically employ palladium acetate or palladium chloride precursors with phosphine ligands such as DPEPhos or XantPhos [14] [22].

The catalytic systems operate effectively at temperatures ranging from 80-150°C with turnover numbers of 100-5000 mol product per mol catalyst [14]. The high chemoselectivity of palladium catalysts allows for functional group tolerance and precise control over reaction pathways [14] [27].

Recent developments in palladium-catalyzed C-O coupling reactions have demonstrated particular relevance for phenyl ether synthesis [22] [28]. These systems offer direct coupling of phenols with aryl halides under mild conditions, eliminating the need for pre-formed phenoxide salts [22].

Copper-Based Catalytic Systems

Copper catalysis has gained significant attention due to the abundance and cost-effectiveness of copper compared to precious metals [14] [29]. Copper-based systems typically employ copper acetate or copper iodide with diamine ligands such as N,N'-dimethylethylenediamine [14] [29].

The Ullmann-type coupling reactions catalyzed by copper systems proceed effectively at temperatures of 90-180°C with turnover numbers ranging from 50-1000 mol product per mol catalyst [29]. These systems demonstrate excellent functional group tolerance and provide cost-effective alternatives to palladium-based methods [14] [29].

Modern copper catalytic systems have shown particular effectiveness for the synthesis of phenyl ethers from aryl halides and phenols [29]. The catalysts can be recycled multiple times while maintaining stable catalytic activity [29].

Nickel-Photoredox Catalytic Systems

Emerging nickel-photoredox catalytic systems represent a promising development for mild cross-coupling reactions [22] [30]. These systems combine nickel catalysts with photoredox catalysts under visible light irradiation to enable bond formation under ambient conditions [22] [30].

The methodology employs tert-butylamine as a bifunctional additive serving both as base and ligand, simplifying the reaction setup while maintaining high efficiency [22] [30]. The systems operate at temperatures ranging from 25-80°C with turnover numbers of 200-8000 mol product per mol catalyst [22].

The photoredox approach offers particular advantages for functional group compatibility and mild reaction conditions, making it suitable for complex molecular frameworks [22] [30].

Biocatalytic Systems

Enzymatic catalytic systems offer environmentally friendly alternatives with exceptional selectivity and specificity [14] [31]. Amine dehydrogenases have shown particular promise for the asymmetric synthesis of chiral amines with enantioselectivities exceeding 98% [14].

These biocatalytic systems operate under mild conditions of 30-60°C in aqueous buffers, offering significant advantages in terms of process sustainability [14] [31]. Turnover numbers can reach 1000-100000 mol product per mol enzyme, providing excellent catalytic efficiency [14].

However, enzyme stability, cofactor requirements, and substrate scope limitations remain challenges for widespread industrial implementation [14] [31].

Industrial-Scale Synthesis Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges that require systematic engineering solutions [25] [27] [32].

Scale-Up Engineering Challenges

The fundamental challenge in scale-up involves maintaining reaction performance while increasing production capacity [25] [33]. Mixing efficiency becomes critical as reactor sizes increase, requiring advanced computational fluid dynamics modeling to optimize agitation systems [25].

Heat transfer limitations pose significant challenges for exothermic reactions common in phenoxyalkylamine synthesis [25] [34]. Hot spot formation can lead to side reactions and reduced selectivity, necessitating sophisticated heat management systems including external cooling and heat exchangers [25].

Mass transfer limitations become pronounced in heterogeneous systems involving solid catalysts or multiphase reactions [25]. Enhanced mixing systems and phase-transfer catalysts are employed to overcome these limitations and maintain reaction rates [25].

Process Optimization Strategies

Modern process optimization employs design of experiments methodologies to systematically evaluate multiple reaction parameters simultaneously [35] [36]. These approaches enable the identification of optimal reaction conditions while minimizing experimental effort [35] [37].

Response surface methodology provides visualization of the effects of different variables on reaction outcomes, allowing process chemists to identify optimal operating windows [35] [37]. The integration of machine learning algorithms with experimental design has further enhanced optimization efficiency [36].

Multiobjective optimization approaches consider trade-offs between competing objectives such as yield, selectivity, cost, and environmental impact [37] [32]. These methods construct Pareto fronts that present spectra of optimal solutions for different priority weightings [37].

Catalyst Recovery and Recycling

Industrial viability requires efficient catalyst recovery and recycling systems to minimize operating costs [31] [25]. Supported catalysts offer advantages for heterogeneous systems where catalyst separation can be accomplished through filtration [31] [25].

Membrane separation technologies provide alternatives for homogeneous catalyst systems, enabling catalyst retention while allowing product recovery [25]. The development of recyclable catalytic systems represents an active area of research with significant economic implications [31].

Activity maintenance during catalyst recycling cycles requires careful attention to catalyst deactivation mechanisms and regeneration procedures [25] [38]. Advanced analytical monitoring systems enable real-time assessment of catalyst performance [25].

Product Purification and Quality Control

Industrial-scale purification presents unique challenges due to the large volumes and continuous operation requirements [25] [33]. Crystallization processes are commonly employed for hydrochloride salt formation, providing both purification and isolation in a single step [25].

Chromatographic separation methods, while effective at laboratory scale, face economic limitations at industrial scale [25]. Alternative separation technologies including selective crystallization and extraction are preferred for large-scale operations [25].

Quality control systems must ensure consistent product purity and identity throughout continuous production campaigns [33] [39]. Advanced analytical monitoring including online high-performance liquid chromatography and mass spectrometry enables real-time quality assessment [34] [39].

Environmental and Safety Considerations

Industrial synthesis requires comprehensive environmental compliance systems to manage waste streams and emissions [25] [32]. Solvent recovery systems through distillation and recycling minimize environmental impact while reducing operating costs [25] [32].

Process safety management becomes critical when handling hazardous reagents such as hydrochloric acid and organic solvents [25]. Automated control systems and emergency response protocols ensure safe operation under all conditions [25].

The integration of green chemistry principles including renewable feedstocks and environmentally benign solvents represents an increasing priority for industrial processes [32] [39]. Life cycle assessment methodologies enable comprehensive evaluation of environmental impacts [32].

Economic Optimization

Process economics require careful balancing of capital investment, operating costs, and production capacity [25] [32]. Raw material costs typically represent the largest component of operating expenses, necessitating optimization of reaction stoichiometry and catalyst efficiency [25] [32].

Energy consumption optimization through process intensification and heat integration provides significant cost reduction opportunities [27] [32]. The implementation of continuous flow processes can enhance energy efficiency while reducing capital requirements [27].

Market dynamics and regulatory requirements influence process design decisions, requiring flexible manufacturing systems capable of adapting to changing conditions [25] [27]. Modular process designs enable rapid reconfiguration for different product specifications [27].